Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine is an organic compound that features a cyclopropyl group attached to a pyrazole ring, which is further substituted with an ethyl group and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Methanamine Moiety: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
- 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
Cyclopropyl-(1-ethylpyrazol-4-yl)methanamine is unique due to its specific combination of a cyclopropyl group, a pyrazole ring, and a methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
cyclopropyl-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-2-12-6-8(5-11-12)9(10)7-3-4-7/h5-7,9H,2-4,10H2,1H3 |
InChI Key |
ZCIJFSJVCMXUJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.